molecular formula C16H17ClN2OS B11487705 1-(3-Chlorophenyl)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea

1-(3-Chlorophenyl)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea

Cat. No.: B11487705
M. Wt: 320.8 g/mol
InChI Key: KPOMDRYNWRCSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a tetrahydrobenzothiophene moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea typically involves the reaction of 3-chloroaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the formation of the urea linkage. Common reagents and conditions for this synthesis may include:

    Reagents: 3-chloroaniline, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, coupling agents (e.g., EDC, DCC), and a base (e.g., triethylamine).

    Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under inert atmosphere, and at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)urea
  • N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)urea
  • N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)thiourea

Uniqueness

The uniqueness of N-(3-chlorophenyl)-N’-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea lies in its specific structural features, such as the position of the chlorophenyl group and the tetrahydrobenzothiophene moiety

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)urea

InChI

InChI=1S/C16H17ClN2OS/c17-12-4-3-5-13(8-12)19-16(20)18-9-11-10-21-15-7-2-1-6-14(11)15/h3-5,8,10H,1-2,6-7,9H2,(H2,18,19,20)

InChI Key

KPOMDRYNWRCSHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CNC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.